N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
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Overview
Description
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide typically involves the annulation of the pyrazole ring to the thiazole ring. This can be achieved through various synthetic routes, including the reaction of hydrazonoyl chloride derivatives with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile and bases such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the search for new anticancer agents.
Biological Studies: Its biological activity can be explored in various assays to understand its effects on different biological pathways and targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, potentially leading to new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-c]pyrazole derivatives and related heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines .
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C19H16N4O5S |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H16N4O5S/c1-12-5-7-14(8-6-12)22-18(16-10-29(27,28)11-17(16)21-22)20-19(24)13-3-2-4-15(9-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) |
InChI Key |
AIULUUQZGXYTCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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